Bienvenue dans la boutique en ligne BenchChem!

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

GPR52 antagonist Huntington's disease structure-activity relationship

Procure 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS 1152598-46-3) as a chiral benzoxepine scaffold for CNS GPCR drug discovery. The 8,9-dichloro substitution pattern is pharmacologically essential for GPR52 antagonism—non-interchangeable with mono-halogenated or alternative chemotypes. The C5 primary amine enables parallel derivatization via amide coupling, reductive amination, or sulfonamide formation. Supplied as racemic mixture at ≥95% purity. Deploy for generating GPR52 antagonists (Comp-43, IC₅₀ = 0.63 μM) or profiling other CNS targets. Supports stereochemistry-activity relationship studies via chiral resolution.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.1 g/mol
CAS No. 1152598-46-3
Cat. No. B1523116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
CAS1152598-46-3
Molecular FormulaC10H11Cl2NO
Molecular Weight232.1 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C(=C(C=C2)Cl)Cl)OC1)N
InChIInChI=1S/C10H11Cl2NO/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12/h3-4,8H,1-2,5,13H2
InChIKeyOKOKIKPWTOMPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS 1152598-46-3): Chemical Identity, Physicochemical Baseline, and Procurement Relevance


8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS 1152598-46-3) is a halogenated, chiral benzoxepine derivative featuring a saturated seven-membered oxygen-containing ring fused to a dichlorobenzene moiety and a primary amine at the 5-position . Its molecular formula is C₁₀H₁₁Cl₂NO (MW 232.11 g/mol), and it is commercially available primarily as a racemic mixture at a minimum purity specification of 95% . Predicted physicochemical properties include a density of 1.314±0.06 g/cm³ and a boiling point of 319.1±42.0 °C . This compound has been described as a versatile small molecule scaffold with potential for pharmaceutical research applications, particularly in central nervous system (CNS) drug discovery as a potential ligand or intermediate targeting G protein-coupled receptors such as GPR52 [1].

Why Generic Benzoxepine or GPR52-Targeting Analogs Cannot Substitute for 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine


Generic substitution fails because the 8,9-dichloro substitution pattern on the tetrahydrobenzoxepine scaffold is non-interchangeable with other halogenation patterns or core modifications in establishing specific binding interactions at GPR52 and related CNS targets [1]. Published structure-activity relationship (SAR) studies of GPR52 antagonists demonstrate that the benzoxepine core, when appropriately substituted, yields dramatically different pharmacological outcomes compared to alternative scaffolds such as alpha-methylene-gamma-butyrolactones (e.g., E7) or other heterocyclic systems [2][3]. The presence of two chlorine atoms at positions 8 and 9 creates a distinct electronic and steric environment that influences receptor binding conformation, metabolic stability, and blood-brain barrier penetration potential in ways that mono-chlorinated, unsubstituted, or differently halogenated analogs cannot replicate [1]. Furthermore, the primary amine at the 5-position serves as a critical handle for further derivatization—such as amide bond formation to generate N-substituted analogs (e.g., N-(8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide)—enabling exploration of structure-activity relationships that are inaccessible with analogs lacking this functional group .

Quantitative Differentiation Evidence for 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Comparator-Based Procurement Decision Support


8,9-Dichloro Substitution Enables Distinct GPR52 Binding Compared to E7 (α-Methylene-γ-butyrolactone) and Unsubstituted Benzoxepines

The 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine scaffold provides a fundamentally different binding mechanism to GPR52 compared to the natural product-derived antagonist E7. E7 acts as a covalent, intracellular, allosteric ligand of GPR52 with an IC₅₀ of 12.0 μM, while the benzoxepine-based antagonists (including Comp-43/CAY10786) function as orthosteric or non-covalent antagonists with substantially higher potency [1][2]. Published SAR studies on GPR52 antagonists have identified the benzoxepine core as a privileged scaffold, with the dichloro substitution pattern at positions 8 and 9 being critical for maintaining antagonist activity and specificity . The target compound represents the core amine scaffold from which N-substituted analogs such as Comp-43 (IC₅₀ = 0.63 μM) are derived, enabling distinct binding modes that E7 and other scaffold classes cannot achieve [2].

GPR52 antagonist Huntington's disease structure-activity relationship

Chiral Center at C5 Enables Stereochemical Optimization Not Available in Achiral GPR52 Antagonist Scaffolds

The target compound possesses a chiral center at the C5 position bearing the primary amine, distinguishing it from achiral GPR52 antagonists such as the α-methylene-γ-butyrolactone series (E7 and derivatives) which lack stereochemical diversity [1]. While commercially supplied as a racemic mixture , this compound provides a platform for chiral resolution studies and enantioselective derivatization that can reveal stereochemistry-activity relationships (SSAR) inaccessible with achiral comparator scaffolds [2]. In GPR52-targeted drug discovery, stereochemistry has been shown to influence receptor binding kinetics and downstream signaling bias, making the availability of a chiral benzoxepine scaffold a strategic advantage over flat, achiral alternatives [2].

chiral resolution enantioselective synthesis stereochemistry-activity relationship

Primary Amine Handle Enables Derivatization to N-Substituted Analogs with Validated GPR52 Antagonist Activity

The primary amine at the C5 position of the target compound serves as a critical synthetic handle for generating N-substituted derivatives, including N-(8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide and the clinically validated GPR52 antagonist Comp-43 (CAY10786) [1]. Comp-43, which is derived from this amine scaffold, demonstrates an IC₅₀ of 0.63 μM against GPR52 and reduces mutant huntingtin (mHTT) protein levels in STHdhQ7/Q111 cells in a concentration-dependent manner [1]. In contrast, alternative GPR52 antagonist scaffolds such as E7 lack a readily modifiable amine handle, restricting the scope of SAR exploration and lead optimization efforts [2]. The commercial availability of the target compound at 95% purity provides a reliable starting material for generating focused libraries of N-substituted benzoxepine analogs .

medicinal chemistry lead optimization amide coupling

Predicted Physicochemical Properties Support CNS Drug Discovery Prioritization Over Higher Molecular Weight GPR52 Antagonists

The target compound possesses favorable predicted physicochemical properties for CNS drug discovery, including a molecular weight of 232.11 g/mol and calculated lipophilicity within an acceptable range for blood-brain barrier (BBB) penetration . This compares favorably to the more advanced GPR52 antagonist Comp-43 (MW > 400 g/mol) and the natural product E7 (MW > 300 g/mol) [1]. Lower molecular weight benzoxepine scaffolds have been prioritized in GPR52 drug discovery programs due to their superior potential for CNS penetration and more favorable pharmacokinetic profiles [2]. The predicted density (1.314±0.06 g/cm³) and boiling point (319.1±42.0 °C) provide additional characterization for formulation and handling considerations .

CNS drug discovery blood-brain barrier penetration physicochemical properties

Priority Research and Industrial Application Scenarios for 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Procurement


GPR52 Antagonist Lead Generation and SAR Expansion in Huntington's Disease Drug Discovery

Procure this compound as a core scaffold for generating focused libraries of N-substituted benzoxepine analogs targeting GPR52 antagonism. Published SAR studies demonstrate that derivatives of this benzoxepine amine scaffold yield potent GPR52 antagonists (e.g., Comp-43, IC₅₀ = 0.63 μM) that reduce mutant huntingtin protein levels in cellular models of Huntington's disease [1]. The 8,9-dichloro substitution pattern is essential for maintaining antagonist activity and receptor specificity, distinguishing this scaffold from alternative chemotypes such as α-methylene-γ-butyrolactones [1][2].

Enantioselective Synthesis and Stereochemistry-Activity Relationship (SSAR) Studies for CNS-Targeted GPCR Ligands

Utilize the chiral center at C5 to conduct stereochemistry-activity relationship studies that are not possible with achiral GPR52 antagonist scaffolds such as E7 [2][3]. The racemic mixture (commercially supplied at ≥95% purity) can be resolved via chiral HPLC or asymmetric synthesis to generate enantiomerically pure compounds for differential pharmacological evaluation . Given that stereochemistry influences GPCR binding kinetics and signaling bias, this application provides a pathway to patent-differentiating lead compounds [3].

Medicinal Chemistry Scaffold for Parallel CNS Lead Optimization Programs

Deploy this low molecular weight (MW = 232.11 g/mol) benzoxepine amine as a versatile scaffold for parallel medicinal chemistry campaigns beyond GPR52, including other CNS GPCR targets where halogenated benzoxepines have demonstrated activity . The predicted physicochemical properties support BBB penetration, and the primary amine provides a robust synthetic handle for rapid analog generation via amide coupling, reductive amination, or sulfonamide formation .

Pharmacological Tool Compound Development for Orphan GPCR Target Validation

Employ this compound as a starting material for synthesizing novel pharmacological tool compounds to validate GPR52 as a therapeutic target in psychiatric and neurodegenerative disorders [1][3]. Unlike the more advanced antagonist Comp-43, this amine scaffold offers greater synthetic flexibility for incorporating diverse functional groups, enabling the creation of probe molecules with tailored properties for target engagement studies, biomarker identification, and in vivo proof-of-concept experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.